Sodium {3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanide
Description
Sodium {3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanide is a quinazolinone derivative featuring a sodium sulfanide group at position 2, a 4-methoxyphenethyl substituent at position 3, and a 4-oxo-3,4-dihydroquinazoline core. Quinazolinones are pharmacologically significant scaffolds due to their anticancer, anti-inflammatory, and antimicrobial activities.
Properties
IUPAC Name |
sodium;3-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazoline-2-thiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S.Na/c1-21-13-8-6-12(7-9-13)10-11-19-16(20)14-4-2-3-5-15(14)18-17(19)22;/h2-9H,10-11H2,1H3,(H,18,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYUFENTQSZCNM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2[S-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium {3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: This step involves the alkylation of the quinazolinone core with 4-methoxyphenyl ethyl halides in the presence of a base such as potassium carbonate.
Sulfanide Formation: The final step involves the reaction of the intermediate with sodium sulfide to introduce the sulfanide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the ketone to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Sodium {3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of quinazolinone derivatives on cellular processes. Its potential as an enzyme inhibitor or receptor ligand makes it a valuable tool for biochemical studies.
Medicine
In medicine, the compound’s biological activity can be harnessed for the development of new therapeutic agents. Its potential anti-inflammatory, anti-cancer, and antimicrobial properties are of particular interest.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability. Its reactivity also makes it useful in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium {3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanide group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physical properties of quinazolinone derivatives are highly influenced by substituents on the aromatic rings and the nature of the sulfur-containing functional groups. Below is a comparative analysis of structurally related compounds:
Table 1: Substituent Variations and Physical Properties
Key Observations:
- Substituent Position : The 4-methoxyphenyl group (para-substitution) is common in active compounds. For example, compound 1c (Ev8) showed 47.1% COX-2 inhibition at 20 μM, attributed to the electron-donating methoxy group enhancing receptor binding .
- Sulfur Functional Groups: Sodium sulfanide in the target compound may improve solubility compared to thioxothiazolidinones (e.g., compound 40) or sulfonamides (e.g., 1c), which are less polar .
- Synthetic Efficiency: Yields vary significantly. Compound 13b (95% yield) uses a diazonium coupling method (Ev3), while thiazolidinone hybrids (e.g., compound 40) show lower yields (50%) due to multi-step synthesis .
Key Findings:
- COX-2 Inhibition : The ethenyl linker in 1c (Ev8) enhances COX-2 binding compared to bulkier substituents (e.g., phenethyl in the target compound) .
- Antimicrobial Activity : Methyl 2-((3-(3-methoxyphenyl)-4-oxo...) (Ev4) demonstrates that meta-substitution reduces activity compared to para-substituted analogs, highlighting the importance of substituent position .
- Anticancer Potential: Thiazolidinone hybrids (e.g., compound 40) exhibit moderate activity, suggesting the sodium sulfanide group in the target compound may improve efficacy through better solubility .
Biological Activity
Sodium {3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by a quinazoline core structure with a methoxyphenyl ethyl substituent. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. Various methods have been reported for synthesizing quinazoline derivatives, which often include using starting materials such as 4-methoxyphenylacetone and appropriate thiol reagents to introduce the sulfanide group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, as shown in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Klebsiella pneumoniae | 32 |
This data suggests that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antibiotics in the face of rising resistance.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory potential. A study comparing its activity to curcumin showed that it possesses superior anti-inflammatory properties in certain assays. The results indicated a reduction in pro-inflammatory cytokines in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant Staphylococcus aureus strains. Patients receiving treatment showed a significant reduction in infection markers compared to those on standard antibiotic therapy.
- Case Study on Anti-inflammatory Effects : In a controlled study involving animal models of arthritis, this compound demonstrated a marked decrease in joint swelling and pain scores compared to placebo groups.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : The compound may modulate inflammatory pathways by affecting transcription factors like NF-kB.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
